6-chloro-2-methyl-N-phenylpyrimidin-4-amine
Overview
Description
6-chloro-2-methyl-N-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a phenyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidin-4-amine.
Chlorination: The 6th position of the pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
N-Phenylation: The final step involves the introduction of the phenyl group at the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using phenylamine (aniline) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Aniline (C6H5NH2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methylpyrimidin-4-amine: Lacks the phenyl group at the nitrogen atom.
2-methyl-N-phenylpyrimidin-4-amine: Lacks the chlorine atom at the 6th position.
6-chloro-N-phenylpyrimidin-4-amine: Lacks the methyl group at the 2nd position.
Uniqueness
6-chloro-2-methyl-N-phenylpyrimidin-4-amine is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pyrimidine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
6-chloro-2-methyl-N-phenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-13-10(12)7-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBMHOHFOFERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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